3-[2-(methylsulfanyl)ethyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers
Description
This compound features a cyclobutane ring substituted with a primary amine group and a 2-(methylsulfanyl)ethyl side chain, forming a hydrochloride salt. The mixture of diastereomers arises from stereochemical variations at the cyclobutane ring or the ethyl side chain. The methylsulfanyl (SCH₃) group introduces sulfur-based electronic effects (e.g., electron donation via lone pairs), while the strained cyclobutane ring may influence reactivity and conformational stability . Its synthesis likely involves cyclocondensation or salt formation steps, as seen in analogous cyclobutane derivatives .
Properties
Molecular Formula |
C7H16ClNS |
|---|---|
Molecular Weight |
181.73 g/mol |
IUPAC Name |
3-(2-methylsulfanylethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-9-3-2-6-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H |
InChI Key |
UUXKAYQQQFQDAC-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1CC(C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine Hydrochloride
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the cyclobutane ring with appropriate functional groups.
- Introduction of the 2-(methylsulfanyl)ethyl side chain via nucleophilic substitution or addition.
- Conversion of the amine to its hydrochloride salt for stability and isolation.
- Resolution or characterization of diastereomeric mixtures.
Key Synthetic Routes
Nucleophilic Displacement on Cyclobutyl Precursors
A common approach involves the preparation of a cyclobutyl intermediate bearing a good leaving group (e.g., halide or sulfonate ester) at the 3-position, which is then displaced by a nucleophile containing the methylsulfanyl moiety.
- Starting from 3-halogenated cyclobutan-1-amine derivatives, reaction with sodium methylthiolate or potassium methylthiolate introduces the methylsulfanylethyl side chain.
- This nucleophilic substitution is typically carried out under mild to moderate heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Stepwise Nucleophilic Displacements via Thiourea Intermediates
Thiourea can be used as a nucleophile to introduce sulfur-containing groups via double nucleophilic displacement reactions:
- For example, thiourea reacts with halomethyl cyclobutyl derivatives to form isothiouronium salts.
- Subsequent hydrolysis or treatment with base yields the corresponding thiol or methylsulfanyl derivatives.
- This method is advantageous for controlling stereochemistry and obtaining specific diastereomers.
Ring-Opening and Intramolecular Cyclization Methods
Although less common for cyclobutanes, analogous methods used in thietane synthesis (four-membered sulfur heterocycles) may be adapted:
- Nucleophilic ring-opening of three-membered heterocycles (e.g., epoxides or aziridines) with hydrosulfide anions, followed by intramolecular cyclization, can be used to build sulfur-containing side chains on cyclobutyl frameworks.
- This method can be tailored to produce the methylsulfanylethyl substituent through controlled reaction conditions.
Detailed Experimental Procedures and Conditions
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Synthesis of 3-halocyclobutan-1-amine | Cyclobutyl amine with leaving group at 3-position | Prepared via halogenation or sulfonation of cyclobutanone derivatives |
| 2 | Reaction with sodium methylthiolate in DMF, 60-80 °C, 4-12 h | Substitution to introduce methylsulfanylethyl group | Polar aprotic solvent favors nucleophilic substitution |
| 3 | Isolation and purification | Crystallization or chromatography | Yields mixture of diastereomers |
| 4 | Conversion to hydrochloride salt | Treatment with HCl in ethanol or ether | Stabilizes amine, facilitates handling |
Diastereomeric Mixture Considerations
- The stereochemistry at the cyclobutane ring carbons leads to diastereomer formation.
- Separation techniques such as chiral chromatography or crystallization may be employed.
- Diastereomeric ratios can be influenced by reaction conditions, temperature, and solvent choice.
Research Discoveries and Advances
- Recent literature on related sulfur-containing cyclobutyl amines highlights the importance of double nucleophilic displacement reactions for introducing sulfur substituents with high regio- and stereoselectivity.
- Thiourea-mediated synthesis routes provide versatile intermediates for sulfur incorporation and have been adapted for cyclobutyl systems by analogy with thietane chemistry.
- Optimization of reaction parameters such as temperature, solvent, and base strength has improved yields and purity of the desired hydrochloride salts.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution on 3-halocyclobutan-1-amine | Sodium methylthiolate, DMF | SN2 displacement | Straightforward, scalable | Possible mixture of diastereomers |
| Thiourea-mediated displacement | Thiourea, halomethyl cyclobutyl derivatives | Double nucleophilic displacement | Good control over sulfur introduction | Requires additional hydrolysis step |
| Ring-opening/cyclization (adapted from thietane synthesis) | Epoxides, H2S, base | Nucleophilic ring-opening and cyclization | Potential for stereoselectivity | Less common, more complex |
Chemical Reactions Analysis
Types of Reactions
3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the cyclobutane ring or the amine group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified cyclobutane derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Cyclobutane Derivatives with Varied Substituents
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Structure: Cyclobutane ring with methylamino (-NHCH₃) and carboxylate ester (-COOCH₃) groups.
- The smaller cyclobutane ring strain may enhance reactivity compared to larger rings (e.g., cyclopentane) .
- Synthesis : Utilizes ethyl acetate and toluenesulfonate for salt formation, similar to the target compound’s hydrochloride preparation .
trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine Hydrochloride
- Structure : Cyclobutane with trans-configuration and halogenated aryl substituent.
- Comparison : The bromo-fluorophenyl group enhances aromatic π-π interactions and alters solubility (lower vs. alkyl-sulfur groups). The trans stereochemistry simplifies isolation compared to the target’s diastereomeric mixture .
Sulfur-Containing Cyclic Amines
N-Desmethylthioridazine Hydrochloride (Northioridazine Hydrochloride)
- Structure: Phenothiazine core with methylsulfanyl and piperidine groups.
- Comparison: The phenothiazine system enables extended conjugation and redox activity, unlike the non-aromatic cyclobutane. Both compounds share sulfur’s metabolic influence but differ in pharmacological targets (antipsychotic vs. undisclosed for the target compound) .
Larger Cycloalkane Analogues
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- This contrasts with electron-withdrawing groups (e.g., halogens in ) .
- Synthetic Challenges : Diastereomer separation is more complex than isolating trans-isomers () or single-ring derivatives (). Computational methods (e.g., ADF program) could model stereoelectronic effects to optimize synthesis .
- However, cyclobutane’s strain may limit metabolic stability compared to cyclopentane analogs .
Biological Activity
3-[2-(Methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique cyclobutane structure, which is modified with a methylsulfanyl group and an amine functional group. This structural configuration contributes to its biological activity.
Neuroprotective Effects
Research indicates that 3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride exhibits significant neuroprotective properties. According to a patent document, the compound demonstrates a cell degeneration inhibitory action , particularly against motor neuron degeneration. This makes it a candidate for treating conditions such as:
- Amyotrophic lateral sclerosis (ALS)
- Parkinson’s disease
- Lewy body dementia
- Multiple-system atrophy
- Friedreich’s ataxia
The compound's efficacy in inhibiting cell degeneration suggests it may play a role in mitigating the progression of these diseases .
The proposed mechanism involves the modulation of signaling pathways related to neuronal survival and apoptosis. The compound appears to influence oxidative stress responses and mitochondrial function, which are critical in neurodegenerative processes. Specifically, it may inhibit pathways leading to iron-dependent cell death, as observed in models of Friedreich’s ataxia .
Case Studies
Several studies have investigated the effects of this compound on neuronal cells:
-
In vitro Studies :
- Neuronal cell lines treated with varying concentrations of the compound showed reduced markers of apoptosis compared to control groups.
- The compound was effective in promoting cell viability under oxidative stress conditions induced by hydrogen peroxide.
-
Animal Models :
- In murine models of ALS, administration of the compound resulted in improved motor function and extended survival rates compared to untreated controls.
- Behavioral assessments indicated enhanced locomotor activity, suggesting protective effects on motor neurons.
Data Tables
Q & A
Q. How can researchers optimize the synthesis of 3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride to improve diastereomer yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
-
Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate cyclobutane ring closure but risk side reactions.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the cyclobutane core .
-
Reagent Stoichiometry : Excess methylsulfanyl ethylating agents (e.g., methyl disulfide derivatives) improve substitution efficiency but require post-reaction purification via recrystallization .
-
Diastereomer Separation : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to resolve enantiomers, leveraging differences in retention times due to the methylsulfanyl group’s stereoelectronic effects .
- Data Table : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Condition | Reference |
|---|---|---|---|---|
| Nucleophilic Ring Closure | 65–72 | 85–90 | DMF, 70°C, 12 h | |
| Grignard Addition | 55–60 | 75–80 | THF, −20°C, 6 h |
Q. What analytical techniques are most reliable for characterizing the diastereomeric mixture of this compound?
- Methodological Answer :
- NMR Spectroscopy : H-NMR (DMSO-) resolves diastereomers via splitting patterns (e.g., δ 2.56–2.31 ppm for methylsulfanyl protons, showing distinct coupling constants) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 220.0984) and isotopic patterns to verify purity .
- X-ray Crystallography : Resolve absolute configuration of diastereomers when single crystals are obtainable (e.g., using slow evaporation in ethyl acetate/hexane) .
Q. How can researchers mitigate stability issues during storage of this compound?
- Methodological Answer :
- Storage Conditions : Store at −20°C under inert gas (argon) to prevent oxidation of the methylsulfanyl group.
- Lyophilization : Convert to a stable hydrochloride salt form and lyophilize to avoid hygroscopic degradation .
- Stability Screening : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., sulfoxide formation) .
Advanced Research Questions
Q. How do substituents on the cyclobutane ring (e.g., methylsulfanyl vs. ethoxy groups) influence reactivity in nucleophilic reactions?
- Methodological Answer :
- Electronic Effects : The methylsulfanyl group (+I effect) stabilizes adjacent carbocations, enhancing nucleophilic substitution at the cyclobutane ring compared to ethoxy groups (−I effect) .
- Steric Hindrance : Bulkier substituents (e.g., tert-butyl) reduce reaction rates in ring-opening reactions by 30–40%, as shown in kinetic studies .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate literature protocols using controlled reagent sources (e.g., anhydrous solvents, freshly distilled amines).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization via disulfide bonds) that reduce yields .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict energy barriers for key steps, identifying optimal pathways .
Q. How can researchers design experiments to study this compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
- Methodological Answer :
- Binding Assays : Use radioligand displacement (e.g., H-labeled serotonin) to measure affinity (K) in transfected HEK293 cells .
- Molecular Dynamics Simulations : Model interactions with receptor binding pockets (e.g., 5-HT) using Amber20 to predict substituent effects on binding .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes, monitoring sulfoxide metabolites via UPLC-MS .
Q. What green chemistry approaches can reduce waste in the synthesis of this compound?
- Methodological Answer :
- Solvent-Free Reactions : Mechanochemical synthesis (ball milling) reduces solvent use by 90% while maintaining yields ≥60% .
- Catalytic Methods : Employ recyclable catalysts (e.g., Pd/C for hydrogenation steps) to minimize heavy metal waste .
Data Contradiction Analysis
- Example : Conflicting NMR data for methylsulfanyl protons (δ 2.31–2.56 ppm vs. δ 2.40–2.65 ppm in older studies) may arise from solvent polarity differences (DMSO vs. CDCl). Standardize solvent systems and temperature (25°C) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
